2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, the indole ring is formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds with the quinazolinone core structure.
Indole Derivatives: Compounds containing the indole ring system.
Fluorophenyl Compounds: Molecules with fluorophenyl groups.
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H18FN3O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H18FN3O/c23-17-7-5-14(6-8-17)16-11-19-18(21(27)12-16)13-24-22(25-19)26-10-9-15-3-1-2-4-20(15)26/h1-8,13,16H,9-12H2 |
InChI Key |
CCPUPBBFHXWAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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